molecular formula C5H6N4O2S2 B14412520 N-(4-Methyl-5-nitro-1,3-thiazol-2-yl)thiourea CAS No. 86107-96-2

N-(4-Methyl-5-nitro-1,3-thiazol-2-yl)thiourea

Cat. No.: B14412520
CAS No.: 86107-96-2
M. Wt: 218.3 g/mol
InChI Key: KVCPJBNBJIGIJC-UHFFFAOYSA-N
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Description

N-(4-Methyl-5-nitro-1,3-thiazol-2-yl)thiourea is a heterocyclic compound that features a thiazole ring, which is a five-membered ring containing three carbon atoms, one sulfur atom, and one nitrogen atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-Methyl-5-nitro-1,3-thiazol-2-yl)thiourea typically involves the reaction of 4-methyl-5-nitro-1,3-thiazole-2-amine with thiourea. The reaction is usually carried out in the presence of a suitable solvent, such as ethanol or methanol, under reflux conditions. The reaction mixture is heated to a temperature of around 70-80°C for several hours until the desired product is formed. The product is then purified by recrystallization or column chromatography .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The reaction conditions are optimized to ensure high yield and purity of the product. The use of automated reactors and advanced purification techniques, such as high-performance liquid chromatography (HPLC), can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

N-(4-Methyl-5-nitro-1,3-thiazol-2-yl)thiourea undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the nitro group to an amino group.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at the thiazole ring.

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Mechanism of Action

The biological activity of N-(4-Methyl-5-nitro-1,3-thiazol-2-yl)thiourea is attributed to its ability to interact with various molecular targets and pathways. The compound can inhibit the activity of certain enzymes, disrupt cell membrane integrity, and interfere with DNA synthesis. These interactions lead to the inhibition of microbial growth, reduction of inflammation, and induction of apoptosis in cancer cells .

Comparison with Similar Compounds

Similar Compounds

    Sulfathiazole: An antimicrobial drug with a similar thiazole ring structure.

    Ritonavir: An antiretroviral drug containing a thiazole moiety.

    Abafungin: An antifungal drug with a thiazole ring.

Uniqueness

N-(4-Methyl-5-nitro-1,3-thiazol-2-yl)thiourea is unique due to its specific substitution pattern on the thiazole ring, which imparts distinct biological activities and chemical reactivity compared to other thiazole derivatives .

Properties

CAS No.

86107-96-2

Molecular Formula

C5H6N4O2S2

Molecular Weight

218.3 g/mol

IUPAC Name

(4-methyl-5-nitro-1,3-thiazol-2-yl)thiourea

InChI

InChI=1S/C5H6N4O2S2/c1-2-3(9(10)11)13-5(7-2)8-4(6)12/h1H3,(H3,6,7,8,12)

InChI Key

KVCPJBNBJIGIJC-UHFFFAOYSA-N

Canonical SMILES

CC1=C(SC(=N1)NC(=S)N)[N+](=O)[O-]

Origin of Product

United States

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